N-(4-chlorobenzyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique combination of functional groups, including a chlorophenyl group, a furan ring, and a trifluoromethyl-substituted pyrimidine, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the chlorophenyl intermediate.
Synthesis of the Pyrimidine Derivative: The pyrimidine ring is synthesized through a condensation reaction involving a furan derivative and a trifluoromethyl-substituted precursor.
Coupling Reaction: The chlorophenyl intermediate is then coupled with the pyrimidine derivative using a thiol-based reagent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated products.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares structural similarities and is studied for its antimicrobial and antiproliferative properties.
Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is unique due to its combination of a chlorophenyl group, a furan ring, and a trifluoromethyl-substituted pyrimidine
Properties
Molecular Formula |
C18H13ClF3N3O2S |
---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C18H13ClF3N3O2S/c19-12-5-3-11(4-6-12)9-23-16(26)10-28-17-24-13(14-2-1-7-27-14)8-15(25-17)18(20,21)22/h1-8H,9-10H2,(H,23,26) |
InChI Key |
GUVSQPVFONJTMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)SCC(=O)NCC3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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